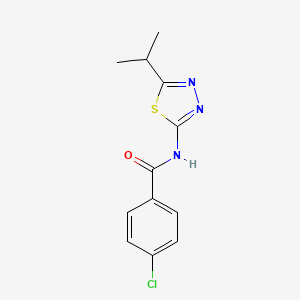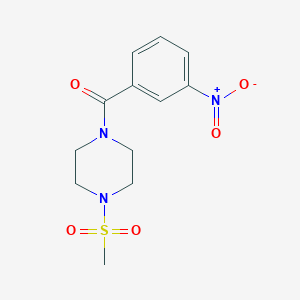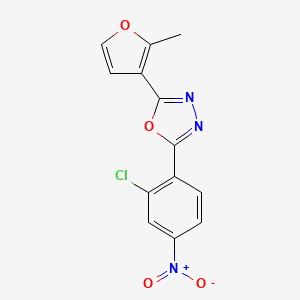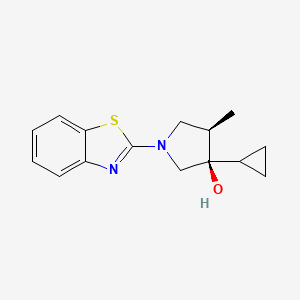![molecular formula C15H12F3NO2 B5565806 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” can be represented by the SMILES stringFC(F)(F)C1=C(OC)C(CN)=CC=C1 . The molecular weight of this compound is 205.18 . Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, are characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .科学的研究の応用
Corrosion Inhibition in Mild Steel
A study by Mishra et al. (2018) explored the role of N-Phenyl-benzamide derivatives in the inhibition of mild steel corrosion. One derivative, N-(4-methoxyphenyl)benzamide, demonstrated an enhanced efficiency in inhibiting corrosion. The study combined experimental and computational methods to establish the efficiency of these compounds as interface corrosion inhibitors (Mishra et al., 2018).
Supramolecular Packing Motifs
Lightfoot et al. (1999) discussed the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide. The study described a novel conjunction of organizational motifs in the molecular structure, which could suggest new modes of organization for some columnar liquid crystals (Lightfoot et al., 1999).
Molecular Structural Analysis
Demir et al. (2015) analyzed the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research provided insights into the molecular geometry, electronic properties, and antioxidant properties of this compound (Demir et al., 2015).
Antimicrobial Properties
A study by Priya et al. (2006) focused on synthesizing benzamide derivatives with antimicrobial properties. One of the compounds, 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide, showed significant antibacterial and antifungal activities. This study highlighted the potential of benzamide derivatives in microbial inhibition (Priya et al., 2006).
Synthesis of Piperidines
Calvez et al. (1998) reported on the synthesis of N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, which led to the formation of various piperidine compounds. This process highlights the significance of benzamide derivatives in synthetic organic chemistry (Calvez et al., 1998).
将来の方向性
The demand for trifluoromethylpyridine (TFMP) derivatives, which “2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide” could be a part of, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions in the study and application of such compounds are likely to continue expanding.
作用機序
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (18913), density (1335±006 g/cm3), melting point (160-164 °C), boiling point (2473±400 °C), and water solubility (13g/L) can provide some insights into its potential bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-8-3-2-7-12(13)14(20)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYKDRYRIBEUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)
![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5565738.png)
![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)


![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)
![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)
![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)


